2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a methyl group, and a dihydropyrrol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-methylpyridine and 3,4-dihydro-2H-pyrrole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the dihydropyrrole, followed by nucleophilic substitution on the 2-chloro-3-methylpyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the dihydropyrrol group, making it less complex.
3,4-Dihydro-2H-pyrrole: Does not contain the pyridine ring or chloro and methyl substituents.
2-Chloro-5-(4,5-dihydro-3H-pyrrol-2-yl)-pyridine: Similar structure but with different positioning of the dihydropyrrol group.
Uniqueness
2-Chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-5-(3,4-dihydro-2H-pyrrol-5-yl)-3-methylpyridine |
InChI |
InChI=1S/C10H11ClN2/c1-7-5-8(6-13-10(7)11)9-3-2-4-12-9/h5-6H,2-4H2,1H3 |
InChI Key |
UKHHFEIPYVUBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.